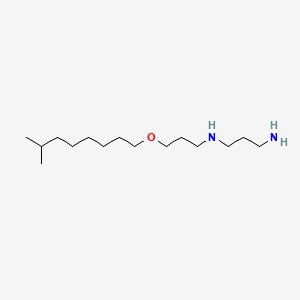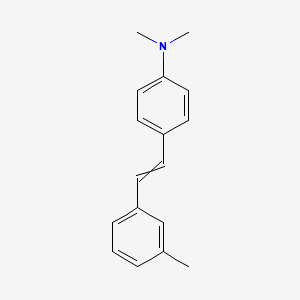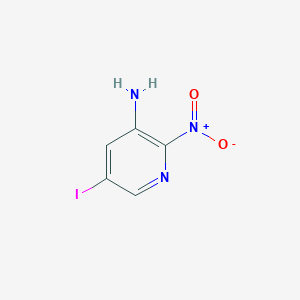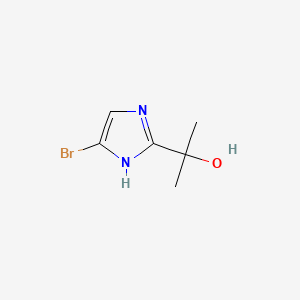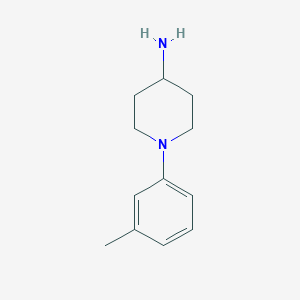
1-m-Tolylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-m-Tolylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the piperidine ring. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-m-Tolylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl₂) . These methods provide good to excellent yields and are efficient for the synthesis of piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which offer scalability and efficiency. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various enantioenriched piperidines . This method is advantageous for large-scale production due to its high yield and diastereoselectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-m-Tolylpiperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: N-oxides
Reduction: Secondary or tertiary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Applications De Recherche Scientifique
1-m-Tolylpiperidin-4-amine has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-m-Tolylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
Comparaison Avec Des Composés Similaires
1-Methylpiperidin-4-amine: A closely related compound with similar chemical properties and applications.
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Tolylpiperidine: Another derivative with a tolyl group, used in various chemical and pharmaceutical applications.
Uniqueness: 1-m-Tolylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl group enhances its reactivity in electrophilic aromatic substitution reactions and may influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
915922-55-3 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(3-methylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C12H18N2/c1-10-3-2-4-12(9-10)14-7-5-11(13)6-8-14/h2-4,9,11H,5-8,13H2,1H3 |
Clé InChI |
SHBGGHPQJBACEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3a,4,6,6a-tetrahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13941080.png)
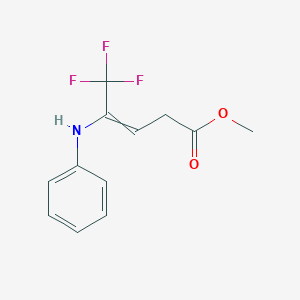

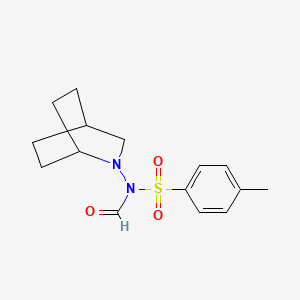
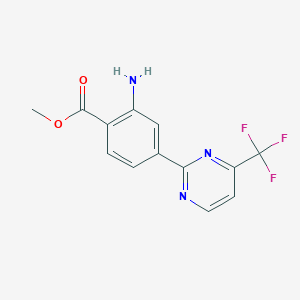
![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)
